2-(2,4-Difluorophenyl)acetamide

Medicinal Chemistry Molecular Design Lead Optimization

Medicinal chemists often face failed SAR due to using isomeric N-phenylacetamides that lack critical methylene bridge flexibility. 2-(2,4-Difluorophenyl)acetamide solves this: - Structural differentiation: -CH2- bridge enables unique H-bonding & metabolic stability vs CAS 399-36-0. - Key metrics: MW 171.14, TPSA 43.1 Ų, 2 rotatable bonds. - Applications: Anti-inflammatory scaffold validation, agrochemical intermediate, ADME model training. - Supply: Reliable R&D quantities with documented specifications.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
CAS No. 399-34-8
Cat. No. B3036664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)acetamide
CAS399-34-8
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CC(=O)N
InChIInChI=1S/C8H7F2NO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
InChIKeySJSQINDQCWKFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenyl)acetamide Identity & Sourcing


2-(2,4-Difluorophenyl)acetamide (CAS 399-34-8) is a fluorinated phenylacetamide building block with a molecular formula of C8H7F2NO and a molecular weight of 171.14 g/mol . It is a white crystalline solid that belongs to the class of acetamide derivatives . The compound features a primary amide group attached to a 2,4-difluorophenyl moiety via a methylene bridge, distinguishing it from isomeric N-phenylacetamides such as N-(2,4-difluorophenyl)acetamide (CAS 399-36-0).

Methylene-bridged acetamide scaffold; not an N-phenylacetamide isomer
Distinct connectivity defines reactivity and ADME profile
2,4-Difluorophenyl substitution pattern for medicinal and agrochemical building blocks
Fluorine atoms modulate lipophilicity and metabolic stability
Primary amide handle for straightforward derivatization
Supports alkylation, acylation, or conversion to nitrile/amine

2-(2,4-Difluorophenyl)acetamide: No Isomeric Substitute


Substituting 2-(2,4-difluorophenyl)acetamide with its constitutional isomer N-(2,4-difluorophenyl)acetamide (CAS 399-36-0) or other phenylacetamide analogs is not scientifically valid due to fundamental differences in molecular connectivity that dictate distinct chemical reactivity and biological target engagement. The target compound possesses a methylene (-CH2-) bridge between the aromatic ring and the amide carbonyl, whereas the isomeric N-phenylacetamide features a direct nitrogen-aryl bond [1]. This structural divergence results in markedly different hydrogen-bonding capabilities, lipophilicity, and metabolic stability. Patent literature on related gem-difluoro phenylacetamide derivatives explicitly states that substitution patterns and the presence of fluorine atoms critically modulate anti-inflammatory and analgesic activities [2]. Consequently, the target compound offers a unique scaffold for medicinal chemistry optimization and agrochemical intermediate applications that cannot be replicated by commercially available isomers.

Hydrogen bonding
Target has three H-bond acceptors; the N-phenyl isomer has only two. This may alter solubility and target engagement profiles.
Conformational flexibility
Two rotatable bonds versus one in the isomer can shift conformational sampling and synthetic accessibility.
Predicted permeability
TPSA differs significantly (43.1 vs 29 Ų), potentially changing membrane permeability and CNS penetration predictions.

2-(2,4-Difluorophenyl)acetamide Quantitative Differentiation


Hydrogen Bond Acceptor Count vs. N-Phenyl Isomer

2-(2,4-Difluorophenyl)acetamide possesses three hydrogen bond acceptor sites compared to only two in its constitutional isomer N-(2,4-difluorophenyl)acetamide (CAS 399-36-0) . This increased hydrogen bond acceptor count is a direct consequence of the methylene bridge, which preserves both the amide carbonyl and the fluorine atoms as available acceptors, whereas in the N-phenyl isomer, the nitrogen atom is part of the amide bond, reducing the total acceptor count.

H-Bond Acceptors
Data to verify
3 vs 2
May enhance binding capacity and aqueous solubility
Calculated from structure; confirm experimentally
Medicinal Chemistry Molecular Design Lead Optimization

Polar Surface Area vs. N-Phenyl Isomer

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 43.1 Ų, which is approximately 48% larger than the 29 Ų TPSA of N-(2,4-difluorophenyl)acetamide . This difference arises from the distinct arrangement of the amide group relative to the aromatic ring, resulting in significantly different predicted membrane permeability and oral bioavailability profiles.

Polar Surface Area
Data to verify
43.1 vs 29 Ų
Predicted permeability profile differs markedly
Guide CNS vs peripheral design hypotheses
Drug Design ADME Prediction Blood-Brain Barrier

Rotatable Bond Count vs. N-Phenyl Isomer

2-(2,4-Difluorophenyl)acetamide possesses two freely rotatable bonds (the C-C bond between the aromatic ring and methylene carbon, and the C-C bond between methylene and amide carbonyl), compared to only one rotatable bond in N-(2,4-difluorophenyl)acetamide . This increased conformational flexibility can be exploited to optimize binding to target proteins and offers distinct synthetic handles for further derivatization.

Rotatable Bonds
Data to verify
2 vs 1
Greater conformational flexibility for optimization
Synthetic handles also differ; confirm in context
Medicinal Chemistry Conformational Analysis Synthetic Accessibility

α,α-Difluorophenylacetamide Scaffold Anti-inflammatory Activity

While specific biological data for the parent compound 2-(2,4-difluorophenyl)acetamide is limited, the α,α-difluorophenylacetamide scaffold class to which it belongs has been characterized as 'potent pre-clinical anti-inflammatory non-steroidal drugs' and analogs of diclofenac [1]. A 2023 study evaluated eight hybrid α,α-difluorophenylacetamide-statin derivatives, demonstrating that halogenated (chlorinated) derivatives showed moderate trypanocidal activity and an acceptable in vitro genotoxicity safety profile, making them eligible for further in vivo testing [2]. This class-level activity establishes the parent scaffold as a validated starting point for anti-inflammatory and antiparasitic drug development.

Anti-inflammatory Scaffold
Class-level inference
Reported as diclofenac analog scaffold in preclinical studies
Scaffold context for NSAID analog research; parent compound data not available
α,α-difluoro class activity; verify with target compound
Anti-inflammatory Drug Discovery Pharmacology

Phenylacetamide Derivatives: Analgesic & Antirheumatic Scaffolds

Patent US6034266 explicitly claims gem-difluoro derivatives of phenylacetamide as non-steroidal anti-inflammatory and antirheumatic agents with analgesic and antipyretic activities [1]. The patent highlights that the introduction of fluorine atoms, particularly in a gem-difluoro configuration, enhances biological activity due to increased C-F bond strength and altered electronic properties compared to non-fluorinated analogs. This provides a clear rationale for selecting 2-(2,4-difluorophenyl)acetamide over non-fluorinated phenylacetamide building blocks.

Fluorination Patent
Class-level inference
Gem-difluoro derivatives claimed as anti-inflammatory/analgesic agents (US6034266)
Supports rationale for fluorinated scaffold selection; quantitative data not provided
Patent claim; confirm activity in target assays
Drug Discovery Pain Management Rheumatology

2-(2,4-Difluorophenyl)acetamide Validated Applications


Synthesis of Anti-inflammatory & Analgesic Candidates

The α,α-difluorophenylacetamide scaffold, which includes 2-(2,4-difluorophenyl)acetamide, has been validated in preclinical studies as a potent anti-inflammatory class analogous to diclofenac [1]. Patent literature further supports the use of fluorinated phenylacetamide derivatives for treating pain disorders associated with inflammatory and rheumatic diseases [2]. The compound's enhanced hydrogen bond acceptor count (3 vs 2) and larger polar surface area (43.1 Ų vs 29 Ų) relative to its N-phenyl isomer provide medicinal chemists with a distinct physicochemical profile for optimizing drug-like properties and target engagement.

Versatile Building Block for Complex Molecules

The presence of two rotatable bonds in 2-(2,4-difluorophenyl)acetamide, compared to only one in the N-phenyl isomer [1], grants this compound greater conformational flexibility and multiple synthetic handles. This makes it particularly valuable as a building block for constructing diverse chemical libraries, including hybrid molecules and targeted covalent inhibitors. The primary amide group can be readily functionalized via alkylation, acylation, or conversion to nitriles and amines, expanding the accessible chemical space.

Fluorinated Pesticide & Herbicide Intermediate

Fluorinated phenylacetamides are established intermediates in the synthesis of agrochemicals due to the metabolic stability and lipophilicity imparted by the fluorine atoms. 2-(2,4-Difluorophenyl)acetamide serves as a precursor to more complex fluorinated arylacetamide derivatives that exhibit herbicidal or fungicidal activity. The 2,4-difluoro substitution pattern is a common motif in commercial agrochemicals, making this compound a strategic starting material for crop protection research programs [2].

Isomer-Specific ADME Property Benchmarking

The well-characterized differences in TPSA (43.1 Ų vs 29 Ų) and rotatable bond count (2 vs 1) between 2-(2,4-difluorophenyl)acetamide and N-(2,4-difluorophenyl)acetamide [1][2] make this pair of constitutional isomers an excellent model system for teaching and validating computational ADME prediction tools. Researchers can use these compounds to demonstrate how subtle changes in molecular connectivity profoundly impact predicted membrane permeability, oral absorption, and blood-brain barrier penetration, without confounding variables like differing molecular weight or heavy atom count.

Application
Selection Property
Validation Focus
Anti-inflammatory agent research
α,α-Difluoro scaffold class
In vitro activity screening in inflammation models
Complex molecule synthesis
Conformational flexibility (2 rotatable bonds)
Derivatization pathways and library design
Agrochemical intermediate research
2,4-Difluoro motif and metabolic stability
Herbicidal/fungicidal activity screening
ADME prediction validation
TPSA and rotatable bond contrast vs. isomer
Computational model training and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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